2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Description
2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups:
- Trichloromethoxy (O–CCl₃) at position 1,
- Bromine (Br) at position 2,
- Trifluoromethyl (CF₃) at position 4.
This compound’s unique combination of electron-withdrawing groups (Br, CF₃, and O–CCl₃) imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. The trichloromethoxy group enhances electrophilic substitution resistance, while the trifluoromethyl group improves lipophilicity, influencing bioavailability in bioactive molecules .
Properties
IUPAC Name |
2-bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl3F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWPGQJOUXYNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, radical reactions, and purification techniques to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine or trifluoromethyl groups may be further modified.
Reduction: Reduction reactions can alter the bromine or trifluoromethyl groups, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where the bromine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated or trifluoromethylated benzoic acids, while substitution reactions can produce various functionalized benzene derivatives.
Scientific Research Applications
2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-Bromo-1-(trichloromethoxy)-4-(trifluoromethyl)benzene can be contextualized against related benzene derivatives:
Table 1: Structural and Functional Comparison
Key Comparison Points :
Substituent Effects :
- Trichloromethoxy (O–CCl₃) vs. Trifluoromethoxy (O–CF₃) : O–CCl₃ offers greater steric bulk and lower electronegativity compared to O–CF₃, affecting reaction kinetics in nucleophilic aromatic substitutions .
- Bromine Position : Bromine at position 2 (target compound) vs. position 4 (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) alters electronic distribution, influencing reactivity in Suzuki-Miyaura couplings .
Physical Properties: Melting Points: Derivatives with O–CF₃ (e.g., 45–46°C in ) generally exhibit lower melting points than those with O–CCl₃ due to reduced molecular symmetry . Lipophilicity: The trifluoromethyl group increases logP values, enhancing membrane permeability in bioactive molecules compared to non-fluorinated analogs .
Applications :
- Agrochemicals : Compounds with CF₃ and Br (e.g., target compound) are precursors to herbicides like nitrofluorfen, where halogen positioning dictates herbicidal specificity .
- Pharmaceuticals : Brominated derivatives serve as intermediates in kinase inhibitors, with substituent patterns affecting target binding .
Research Findings and Data
- Synthetic Utility : The target compound’s trichloromethoxy group stabilizes intermediates in Pd-catalyzed cross-coupling reactions, achieving yields >60% in homologation processes (cf. ) .
- Toxicity Profile : Halogenated methoxy groups (e.g., O–CCl₃) may increase environmental persistence, necessitating careful handling compared to O–CF₃ derivatives () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
